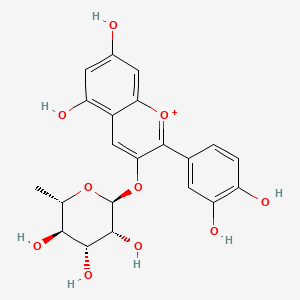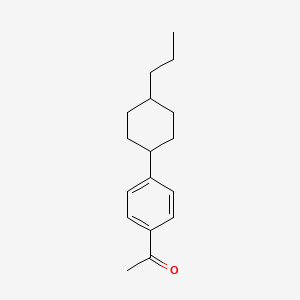
4'-(trans-4-n-propylcyclohexyl)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(trans-4-n-propylcyclohexyl)acetophenone is a chemical compound with the molecular formula C17H24O and a molecular weight of 244.37 g/mol . It is known for its unique structure, which includes a propylcyclohexyl group attached to an acetophenone moiety. This compound is a white solid at room temperature and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(trans-4-n-propylcyclohexyl)acetophenone typically involves the reaction of 4-n-propylcyclohexyl bromide with acetophenone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of 4’-(trans-4-n-propylcyclohexyl)acetophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-(trans-4-n-propylcyclohexyl)acetophenone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Applications De Recherche Scientifique
4’-(trans-4-n-propylcyclohexyl)acetophenone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4’-(trans-4-n-propylcyclohexyl)acetophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its structural features allow it to interact with cell membranes and proteins, influencing various cellular processes .
Comparaison Avec Des Composés Similaires
- 4’-(trans-4-n-butylcyclohexyl)acetophenone
- 4’-(trans-4-n-pentylcyclohexyl)acetophenone
- 4’-(trans-4-n-ethylcyclohexyl)acetophenone
Comparison: 4’-(trans-4-n-propylcyclohexyl)acetophenone is unique due to its specific propyl group, which imparts distinct physicochemical properties compared to its analogs. For instance, the length of the alkyl chain can influence the compound’s solubility, reactivity, and biological activity. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
78531-61-0 |
|---|---|
Formule moléculaire |
C17H24O |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
1-phenyl-2-(4-propylcyclohexyl)ethanone |
InChI |
InChI=1S/C17H24O/c1-2-6-14-9-11-15(12-10-14)13-17(18)16-7-4-3-5-8-16/h3-5,7-8,14-15H,2,6,9-13H2,1H3 |
Clé InChI |
UBARRVOUSYRAME-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C |
SMILES canonique |
CCCC1CCC(CC1)CC(=O)C2=CC=CC=C2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


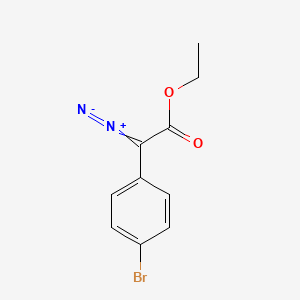
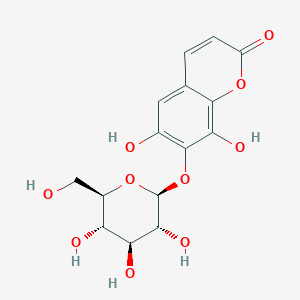
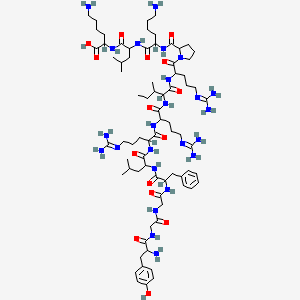
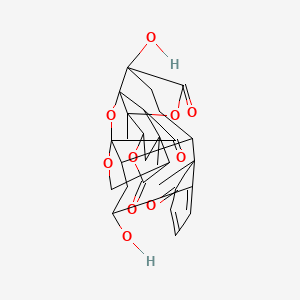
![[6]-Dehydrogingerdione](/img/structure/B3029713.png)
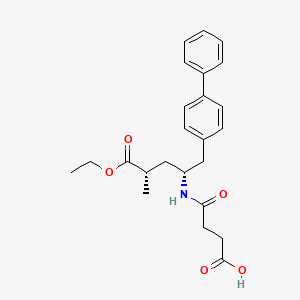

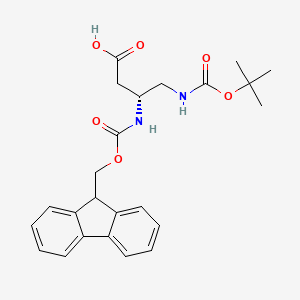
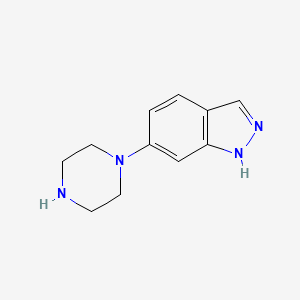
![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)
![1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]](/img/structure/B3029723.png)

